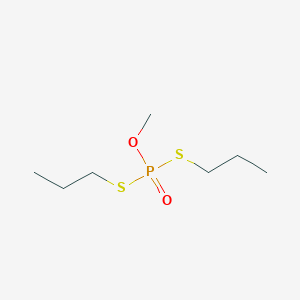
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its use in the field of antipsychotic medications, where it has been employed to manage various psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent introduction of the dimethylaminopropyl group is achieved through nucleophilic substitution reactions, often using reagents like dimethylamine and propyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted phenothiazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Employed in studies investigating the mechanisms of antipsychotic drugs.
Medicine: Utilized in the development of treatments for psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Applied in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it has affinity for serotonin and histamine receptors, contributing to its sedative and antiemetic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.
Uniqueness
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group at the 9-position enhances its solubility and bioavailability, making it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
4043-08-7 |
|---|---|
Molekularformel |
C17H19ClN2OS |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-11-12(18)7-8-15(13)22-16-6-3-5-14(21)17(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
InChI-Schlüssel |
RJZMRYXADVUWDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC=CC(=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)

![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)



